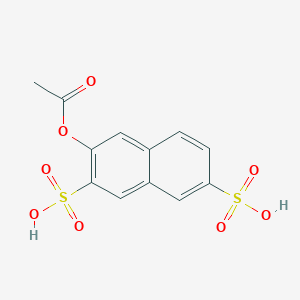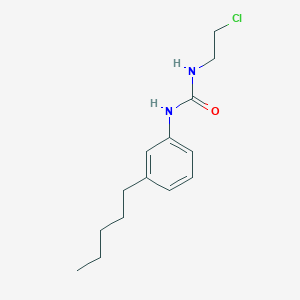
N-(2-Chloroethyl)-N'-(3-pentylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloroethyl group and a pentylphenyl group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea typically involves the reaction of 2-chloroethylamine with 3-pentylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or aldehydes, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The pentylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the pentyl group, which may affect its chemical properties and biological activity.
N-(2-Chloroethyl)-N’-(4-pentylphenyl)urea: Similar structure but with the pentyl group in a different position, potentially altering its reactivity and effects.
Uniqueness
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea is unique due to the specific positioning of the chloroethyl and pentylphenyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.
Propriétés
Numéro CAS |
803729-87-5 |
|---|---|
Formule moléculaire |
C14H21ClN2O |
Poids moléculaire |
268.78 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(3-pentylphenyl)urea |
InChI |
InChI=1S/C14H21ClN2O/c1-2-3-4-6-12-7-5-8-13(11-12)17-14(18)16-10-9-15/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,16,17,18) |
Clé InChI |
MKAUSEFPNHTTDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


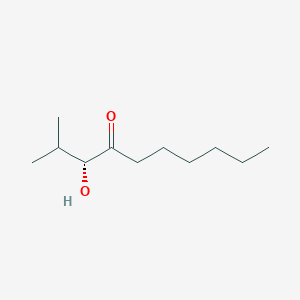
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
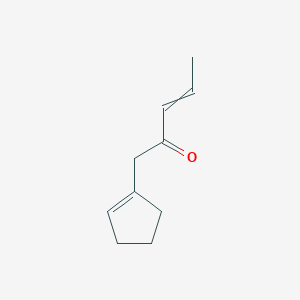
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
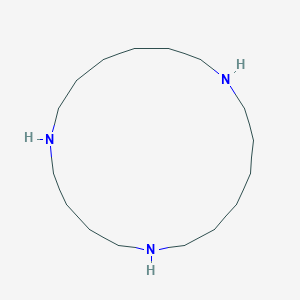
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)

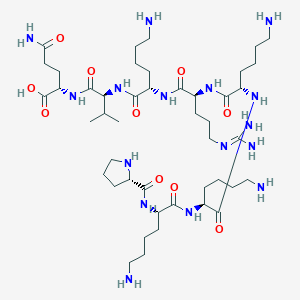
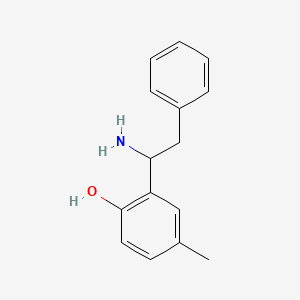
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
